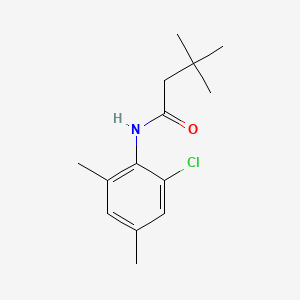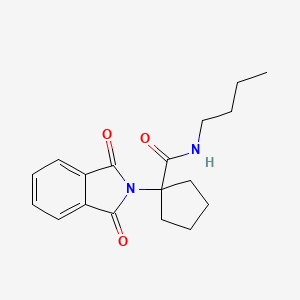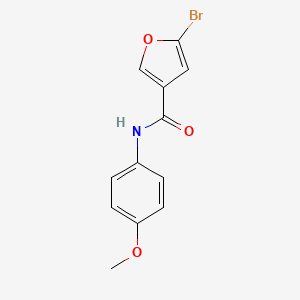
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide typically involves the reaction of 2-chloro-4,6-dimethylphenylamine with 3,3-dimethylbutanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the aromatic ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include N-(2-amino-4,6-dimethylphenyl)-3,3-dimethylbutanamide.
Oxidation Reactions: Products include this compound sulfoxide.
Reduction Reactions: Products include N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutylamine.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The chloro-substituted aromatic ring may interact with enzymes or receptors, leading to modulation of their activity. The amide group can form hydrogen bonds with biological macromolecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-(2-chloro-4,6-dimethylphenyl)-2-thiophenesulfonamide
- 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide
Uniqueness
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of a bulky butanamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9-6-10(2)13(11(15)7-9)16-12(17)8-14(3,4)5/h6-7H,8H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJBGYQXOYBBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)

![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)

![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)

![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)

![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)


